Isooctane
Overview
Description
Isooctane Description
Isooctane, also known as 2,2,4-trimethylpentane, is a major component of gasoline formulations and is renowned for its role in defining the octane rating scale, where it is considered to be the high-octane reference fuel. Its molecular structure, which includes a quaternary carbon group, makes it relatively resistant to knocking and pre-ignition in engines, thus serving as a benchmark for anti-knock properties in fuel .
Synthesis Analysis
Isooctane can be synthesized through the dimerization of isobutene followed by hydrogenation. The dimerization process can be catalyzed by Ni/Al2O3, which has been shown to have high selectivity for diisobutenes, a precursor to isooctane . The presence of polar components such as tert-butyl alcohol (TBA), methanol, and methyl tert-butyl ether (MTBE) can influence the selectivity and conversion rates during the dimerization process .
Molecular Structure Analysis
The molecular structure of isooctane consists of a branched chain with a quaternary carbon atom. This structure is significant as it influences the thermochemical properties of the compound, including enthalpies of formation, entropy, and heat capacities. Computational studies have been conducted to determine these properties, taking into account the internal rotation conformers and the effects of intramolecular interactions .
Chemical Reactions Analysis
Isooctane undergoes various chemical reactions during combustion. In flames, it forms oxygenated compounds such as carbonyl compounds, alcohols, and organic acids, which are created rapidly and then decrease in concentration as the reaction progresses . The kinetics of isooctane's partial oxidation for hydrogen production has been studied, revealing that the Langmuir–Hinshelwood–Hougen–Watson (LHHW) mechanism is likely the most probable pathway for this reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of isooctane are crucial for its application as a fuel. Its combustion characteristics have been studied in various conditions, including the active-thermal atmosphere combustion (ATAC) process, which is influenced by factors such as injection timing and equivalence ratio . The degradation of isooctane by Mycobacterium austroafricanum IFP 2173 has also been investigated, providing insights into its biodegradability and potential environmental impact .
Relevant Case Studies
Case studies have demonstrated the use of isooctane in various applications. For instance, the degradation kinetics and catabolic pathway of isooctane by a specific bacterial strain highlight the potential for bioremediation of hydrocarbon-contaminated environments . Additionally, the study of isooctane's combustion under the ATAC process provides valuable information for improving engine efficiency and reducing emissions .
Scientific Research Applications
1. Investigation of Gasoline Vapor Explosion Dynamics
Isooctane is utilized as a substitute to study heat release, chemical kinetics, and flame behaviors in gasoline vapor explosions. This substitution assists in predicting gasoline vapor explosion overpressure and refining explosion models (Zhang, Liang, & Wang, 2019).
2. Role in Steroid Quantification
In biological research, isooctane is employed for the extraction and quantification of corticosteroids secreted by isolated adrenals from sodium-depleted rats. This method circumvents the need for extensive chromatography, facilitating efficient analysis (Zuccarello, Frishmuth, & Rice, 1974).
3. Enzyme Behavior in Organic Solvents
Isooctane is part of a system used to study enzyme behavior in organic solvents, particularly for examining the catalytic activities of enzymes like tyrosinase in non-aqueous environments (Bru, Sánchez-Ferrer, & García-Carmona, 1989).
4. Isooctane Production and Environmental Impact
Research on the production of isooctane via catalytic distillation highlights its significance as an octane enhancer for gasoline. This process is noted for energy savings and reduced greenhouse gas emissions (Goortani et al., 2015).
5. Biodegradation Studies
Isooctane's biodegradability has been investigated, particularly focusing on Mycobacterium austroafricanum IFP 2173, the only known strain that uses isooctane as a sole carbon and energy source (Solano-Serena, Marchal, Heiss, & Vandecasteele, 2004).
6. Microbial Tolerance Enhancement
Genetic regulatory networks have been studied to improve microbial tolerance to hydrocarbons like isooctane, enhancing the efficiency of hydrocarbon bioremediation and biochemical processes (Kang & Chang, 2012).
7. Role in Catalytic Reactions
Studies on isooctane focus on its role in catalytic reactions, particularly in the dimerization of isobutene and the influence of polar components in this process. This research contributes to the understanding of gasoline formulation and potential replacements for components like MTBE (Honkela & Krause, 2003).
8. Combustion and Oxidation Studies
Isooctane's combustion characteristics are a key area of study, with research examining its role in high-temperature oxidation and multistage autoignition processes. This is crucial for understanding its use in internal combustion engines and its anti-knock properties (Basevich et al., 2015).
9. Alternative Fuel Research
Research on isooctane also extends to its comparison with alternative fuels like lemon peel oil in terms of spray characteristics and suitability for direct injection spark ignition engines. This contributes to the exploration of renewable energy sources (Biswal et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,2,4-trimethylpentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18/c1-7(2)6-8(3,4)5/h7H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTMVDHEPJAVLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18, Array | |
Record name | ISOOCTANE | |
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Record name | 2,2,4-TRIMETHYLPENTANE | |
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DSSTOX Substance ID |
DTXSID7024370 | |
Record name | 2,2,4-Trimethylpentane | |
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Molecular Weight |
114.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isooctane appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Vapors are heavier than air., Dry Powder, Liquid; Gas or Vapor; Liquid, Colorless liquid with an odor of gasoline; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | ISOOCTANE | |
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Record name | Pentane, 2,2,4-trimethyl- | |
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Record name | 2,2,4-TRIMETHYLPENTANE | |
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Boiling Point |
99.238 °C, 99 °C | |
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Flash Point |
10 °F (NFPA, 2010), -12 °C, 4.5 °C (OPEN CUP), 4.5 °C o.c. | |
Record name | ISOOCTANE | |
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Record name | Isooctane | |
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Record name | 2,2,4-TRIMETHYLPENTANE | |
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Solubility |
PRACTICALLY INSOL IN WATER; SOMEWHAT SOL IN ABS ALC; SOL IN BENZENE, TOLUENE, XYLENE, CHLOROFORM, ETHER, CARBON DISULFIDE, CARBON TETRACHLORIDE, DMF & OILS, EXCEPT CASTOR OIL., MISCIBLE WITH ACETONE, HEPTANE., Solubility in water: none | |
Record name | ISO-OCTANE | |
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Record name | 2,2,4-TRIMETHYLPENTANE | |
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Density |
0.69194 @ 20 °C/4 °C, Relative density (water = 1): 0.69 | |
Record name | ISO-OCTANE | |
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Record name | 2,2,4-TRIMETHYLPENTANE | |
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Vapor Density |
3.93 (AIR= 1), Relative vapor density (air = 1): 3.9 | |
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Vapor Pressure |
49.3 [mmHg], 40.6 MM HG @ 21 °C, Vapor pressure, kPa at 20 °C: 5.1 | |
Record name | Isooctane | |
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Record name | 2,2,4-TRIMETHYLPENTANE | |
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Mechanism of Action |
The mechanism by which 2,2,4-trimethylpentane related radiolabel was retained in the kidneys after dosing of Fischer 344 rats with 4.4 millimoles/kg radiolabeled 2,2,4-trimethylpentane was studied. The subcellular localization of radioactivity in the kidney was examined. The nature of the association of the parent compound or any metabolite with alpha2u-globulin in the kidney, liver, plasma and urine of male rats and in the kidney of female rats was investigated. More radiolabeled material was detected in the kidneys of male than female rats. Subcellular fractionation of male kidneys 24 hours after dosing with 2,2,4-trimethylpentane, by centrifugation at 116,000 times gravity, resulted in an association of 60% of the radiolebeled material with the supernatant. Two components were obtained from this supernatant by column chromatography. One component contained 26% of the radiolabel and coeluted with alpha2u-globulin and cross reacted with an antibody specific for this globulin. the other component, which the authors suggest contains 2,2,4-trimethylpentane metabolites, eluted in a low molecular weight range. Column chromatography analysis was performed of the male liver and female kidney 116,000 times gravity supernatants, and of male urine and plasma, 24 hr after administration of 2,2,4-trimethylpentane. Radiolabel from 2,2,4-trimethylpentane in male urine resolved into the same two components as the male kidney supernatant. Radiolabel in male liver and female kidney supernatants eluted as a single component with a low molecular weight. The metabolite bound to the male rat kidney fraction containing alpha2u-globulin was identified as 2,4,4-trimethyl-2-pentanol. The amount of this metabolite retained in the kidneys was maximal by 24 hr and then remained virtually constant for 72 hr., Subchronic exposure of male rats to the nephrotoxin 2,2,4-trimethylpentane causes accumulation of protein droplets in the epithelial cells of the renal cortex. Experimental evidence suggests that these droplets contain alpha 2u-globulin, a low molecular weight protein found specifically in the urine of male rats. It has been proposed that aldehyde metabolites of 2,2,4-trimethylpentane form Schiff base adducts with the lysine groups of alpha 2u-globulin and thereby inhibit renal lysosomal processing of the protein. Accordingly, the ability of 2,2,4-trimethylpentane and its metabolites to covalently bind to alpha 2u-globulin was examined. As a model, a (14)C formaldehyde-alpha 2u-globulin Schiff base was formed. This protein adduct was stabilized by reduction with cyanoborohydride and could be identified by sodium dodecyl sulfate polyacrylamide gel electrophoresis. Protein analysis by sodium dodecyl sulfate polyacrylamide gel electrophoresis demonstrated that hepatocytes isolated from male Fischer 344 rats produced significant quantities of alpha 2u-globulin in culture, whereas hepatocytes from female rats did not. A 15 hr exposure of metabolically competent, primary cultures of male rat hepatocytes to (14)C 2,2,4-trimethylpentane (0.1 and 0.5%, v/v), followed by reduction with cyanoborohydride, dialysis, and analysis with sodium dodecyl sulfate polyacrylamide gel eletrophoresis, revealed no evidence of radiolabeled alpha 2u-globulin. Analysis as above showed no 2,2,4-trimethylpentane derived radioactivity in fractions containing alpha 2u-globulin from liver, blood, kidney cortex, or urine. The absence of a detectable covalent interaction between 2,2,4-trimethylpentane and alpha 2u-globulin following in vitro or in vivo exposure suggests that 2,2,4-trimethylpentane alpha 2u-globulin adduct is not responsible for the excessive formation of protein droplets in the renal cortex of exposed male rats. | |
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Product Name |
2,2,4-Trimethylpentane | |
Color/Form |
MOBILE LIQUID, COLORLESS LIQUID | |
CAS RN |
540-84-1, 85404-20-2 | |
Record name | ISOOCTANE | |
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Record name | 2,2,4-Trimethylpentane | |
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Record name | Iso-Octane | |
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Record name | Pentane, 2,2,4-trimethyl- | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0496 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-107.45 °C, -107 °C | |
Record name | ISO-OCTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5682 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,2,4-TRIMETHYLPENTANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0496 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.